Fredericamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fredericamycin A is a natural product isolated from the bacterium Streptomyces griseusThis compound exhibits a unique structure and a broad spectrum of biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fredericamycin A involves several key steps, including the construction of its multicyclic isoquinoline scaffold. One approach starts with pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions . Another method involves the use of ribosome engineering and response surface methodology to activate cryptic gene clusters in Streptomyces somaliensis, leading to the production of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Streptomyces. Optimization of fermentation conditions, such as medium composition and fermentation time, can significantly enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Fredericamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the catalytic activity of DNA topoisomerases I and II, which are enzymes involved in DNA metabolism .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include borane catalysts, ceric ammonium nitrate, and sodium hydroxide. Reaction conditions often involve the use of organic solvents such as dichloromethane and methanol .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains and functional groups. These derivatives often exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Fredericamycin A has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying complex natural product synthesis and biosynthesis pathways.
Medicine: Its potent antitumor activity makes it a promising candidate for cancer therapy.
Mechanism of Action
Fredericamycin A exerts its effects primarily by inhibiting DNA topoisomerases I and II, which are essential for DNA replication and transcription. This inhibition leads to the disruption of DNA metabolism and induces cell cycle arrest in the G1 phase . Additionally, this compound affects mitochondrial inheritance and morphology, suggesting that mitochondria are a primary target of the compound .
Comparison with Similar Compounds
Fredericamycin A is structurally related to other compounds in the fredericamycin family, including Fredericamycin B, C, and C2. These compounds share similar biological activities but differ in their side chains and substitution patterns . Compared to other antitumor agents, this compound is unique due to its ability to inhibit both DNA topoisomerases I and II and its effects on mitochondrial function .
Conclusion
This compound is a remarkable compound with diverse biological activities and significant potential in scientific research and medical applications. Its unique structure and multifaceted mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
80455-68-1 |
---|---|
Molecular Formula |
C30H21NO9 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone |
InChI |
InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1 |
InChI Key |
NJLAGDPRCAPJIF-MHSJTTIKSA-N |
Isomeric SMILES |
C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
Canonical SMILES |
CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.